molecular formula C18H27Cl2NO4S B1261921 Cilobamine mesylate CAS No. 69429-85-2

Cilobamine mesylate

Cat. No.: B1261921
CAS No.: 69429-85-2
M. Wt: 424.4 g/mol
InChI Key: VALAKNBZUXDQCX-YTOIOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cilobamine mesylate involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized amine derivatives.

    Reduction Products: Different amine derivatives.

    Substitution Products: Substituted aromatic compounds with different functional groups replacing the chloro groups.

Scientific Research Applications

Cilobamine mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Cilobamine mesylate is unique due to its specific structural features, such as the dichloroisoprenaline fused onto a bicycloalkane scaffold . This structure contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

69429-85-2

Molecular Formula

C18H27Cl2NO4S

Molecular Weight

424.4 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol;methanesulfonic acid

InChI

InChI=1S/C17H23Cl2NO.CH4O3S/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13;1-5(2,3)4/h7-12,16,20-21H,3-6H2,1-2H3;1H3,(H,2,3,4)/t11?,12?,16-,17-;/m1./s1

InChI Key

VALAKNBZUXDQCX-YTOIOIGGSA-N

Isomeric SMILES

CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

Canonical SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O

Synonyms

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate
cilobamine
cilobamine mesylate
clobamine mesylate
MDL 81,182
MDL 81182
MDL-81,182
methanesulfonate salt, (cis)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.